4-Nitrobenzylamine

Overview

Description

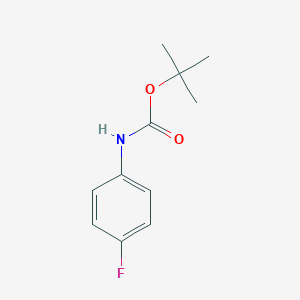

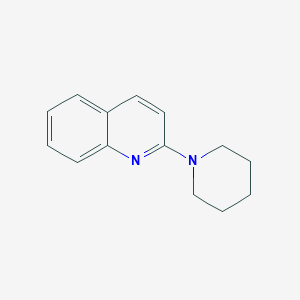

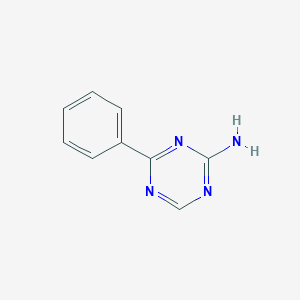

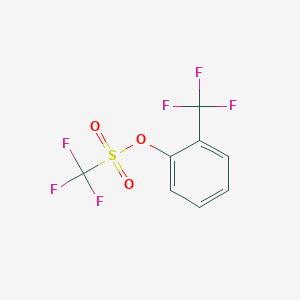

4-Nitrobenzylamine is an organic compound with the linear formula O2NC6H4CH2NH2 · HCl . It is used in the chemical modification of graphite powder and multiwalled carbon nanotubes . It has also been used in the preparation of 2-fluoro-6-(4-nitrohenzylamino)purine .

Molecular Structure Analysis

The molecular weight of 4-Nitrobenzylamine is 188.61 . Its molecular formula is O2NC6H4CH2NH2 · HCl . The compound is represented by the SMILES string Cl.NCc1ccc(cc1)N+=O .Physical And Chemical Properties Analysis

4-Nitrobenzylamine is a solid compound . It has a melting point of approximately 265 °C . It is soluble in a mixture of methanol and glacial acetic acid (1:1), forming a clear, colorless to light yellow solution at a concentration of 25 mg/mL .Scientific Research Applications

- Summary of Application : 4-Nitrobenzylamine (4-NBA) has been used in the chemical modification of graphite powder and multiwalled carbon nanotubes . This process involves the partial intercalation of 4-NBA into edge-plane or edge-plane-like defect sites on the surface of both graphite powder and “bamboo-like” multiwalled carbon nanotubes (MWCNTs) .

- Methods of Application : The process involves the use of X-ray photoelectron spectroscopy (XPS) for characterization . The XPS spectra of 4-NBA derivatized graphite powder and MWCNTs were compared to that of graphite powder treated with benzylamine in a similar fashion .

- Results or Outcomes : The study provided further evidence for the partial intercalation of 4-NBA and led to a new hypothesis to explain this phenomenon .

Chemical Modification of Graphite Powder and Multiwalled Carbon Nanotubes

Preparation of 2-fluoro-6-(4-nitrohenzylamino)purine

- Summary of Application : 4-Nitrobenzylamine has been studied for its neuroprotective effects against photo-stress in the retina . Exposure to excessive visible light can cause retinal degeneration and may influence the progression of retinal blinding diseases .

- Methods of Application : The study focused on endoplasmic reticulum (ER) stress, which can cause cellular degeneration and apoptosis in response to stress . The researchers analyzed functional, histological, and molecular changes in the light-exposed retina .

- Results or Outcomes : The study found that light-induced visual function impairment related to photoreceptor cell loss and outer segment degeneration were substantially suppressed by 4-PBA administration .

Neuroprotective Effect against Photo-Stress in the Retina

Antimicrobial Biomaterials

- Summary of Application : Carbon nanotubes (CNTs), including multi-walled carbon nanotubes (MWCNTs), have become a possible new choice in variable disciplines such as gene therapy, bioengineering, cancer treatment and nanotechnology applications in devices, and optics . 4-Nitrobenzylamine has been used in the chemical modification of MWCNTs .

Gene Therapy and Bioengineering

Antibacterial Applications

Safety And Hazards

4-Nitrobenzylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Relevant Papers A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, which includes 4-Nitrobenzylamine, has been synthesized and tested for antibacterial activity against five bacterial strains . Another study reported the characterization of partial intercalation of 4-nitrobenzylamine into edge-plane or edge-plane-like defect sites on the surface of both graphite powder and “bamboo-like” multiwalled carbon nanotubes .

properties

IUPAC Name |

(4-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVBBZFQPGORMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18600-42-5 (mono-hydrochloride) | |

| Record name | 4-Nitrobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50224996 | |

| Record name | 4-Nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzylamine | |

CAS RN |

7409-30-5 | |

| Record name | 4-Nitrobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)

![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)

![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)

![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)

![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)

![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)